molecular formula C20H15ClN2O5S B421589 ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Katalognummer: B421589
Molekulargewicht: 430.9g/mol
InChI-Schlüssel: JKFKMSPJQBVYBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorobenzoyl group, a nitro group, and a phenyl group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through an acylation reaction using 2-chlorobenzoyl chloride and a suitable base.

    Formation of the Carboxylate Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dichloromethane.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorobenzoyl group can also participate in binding interactions with proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Ethyl 2-[(2-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with a nitro group instead of a chlorobenzoyl group.

    Ethyl 2-[(2-bromobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate: Similar structure but with a bromobenzoyl group instead of a chlorobenzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H15ClN2O5S

Molekulargewicht

430.9g/mol

IUPAC-Name

ethyl 2-[(2-chlorobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)16-15(12-8-4-3-5-9-12)19(23(26)27)29-18(16)22-17(24)13-10-6-7-11-14(13)21/h3-11H,2H2,1H3,(H,22,24)

InChI-Schlüssel

JKFKMSPJQBVYBD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.